molecular formula C20H29NO5 B13738509 5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate CAS No. 18429-83-9

5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate

Cat. No.: B13738509
CAS No.: 18429-83-9
M. Wt: 363.4 g/mol
InChI Key: ITPBBIALPUKKHC-JFXOEICMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate is a complex organic compound with the molecular formula C20H29NO5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate involves multiple steps. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone, followed by [3+2]-cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under iodine-catalyzed conditions . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of metal catalysts and catalyst-free processes in water has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives .

Scientific Research Applications

5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isoquinolinol, decahydro-2-methyl-, 3,4,5-trimethoxybenzoate stands out due to its unique combination of structural features and biological activities.

Properties

CAS No.

18429-83-9

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H29NO5/c1-21-9-8-15-13(12-21)6-5-7-16(15)26-20(22)14-10-17(23-2)19(25-4)18(11-14)24-3/h10-11,13,15-16H,5-9,12H2,1-4H3/t13-,15-,16?/m0/s1

InChI Key

ITPBBIALPUKKHC-JFXOEICMSA-N

Isomeric SMILES

CN1CC[C@H]2[C@H](C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1CCC2C(C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.